CYP3A4 Inhibition Profile: 6-Benzyloxy-4-chloro vs. 7-Benzyloxy Analogs
6-(Benzyloxy)-4-chloroquinoline exhibits measurable inhibition of recombinant human CYP3A4 with an IC50 of 4.7 μM, as determined via fluorescence-based assay using 7-benzyloxyquinoline as substrate [1]. This inhibitory potency distinguishes it from the 7-benzyloxy regioisomer, which lacks comparable documented CYP3A4 inhibition data in the same assay context. The benzyloxy positioning on the quinoline scaffold directly influences P450 active site interactions.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 4.7 μM (4.70E+3 nM) |
| Comparator Or Baseline | 7-(Benzyloxy)-4-chloroquinoline (CAS 178984-56-0): no comparable CYP3A4 inhibition data reported in BindingDB |
| Quantified Difference | Qualitative difference in documented CYP3A4 interaction profile |
| Conditions | Recombinant human CYP3A4 expressed in supersomes; 7-benzyloxyquinoline substrate; fluorescence detection method |
Why This Matters
For ADME-Tox screening programs, the documented CYP3A4 inhibition profile of the 6-benzyloxy regioisomer provides a quantifiable baseline absent for the 7-position analog, enabling more informed lead optimization decisions.
- [1] BindingDB Entry BDBM50531003 (CHEMBL4463477). IC50: 4.70E+3 nM. Assay: Inhibition of recombinant human CYP3A4 expressed in supersomes using 7-benzyloxyquinoline as substrate by fluorescence method. View Source
